

analytical methods for Propiomazine maleate

HPLC analysis

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Compound Focus: Propiomazine maleate

CAS No.: 3568-23-8

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Chemical Profile of Propiomazine Maleate

Before developing an analytical method, understanding the basic properties of the analyte is crucial. The table below summarizes key information for **Propiomazine Maleate**.

Property	Description
Chemical Name	1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one (Z)-2-butenedioate (1:1) [1] [2]
CAS Registry Number	3568-23-8 [1] [2]
Molecular Formula	C ₂₀ H ₂₄ N ₂ OS • C ₄ H ₄ O ₄ [1] [2]
Formula Weight	456.55 g/mol [2]
SMILES	<chem>CCC(=O)c1ccc2Sc3ccccc3N(CC(C)N(C)C)c2c1.OC(=O)/C=C/C(=O)O</chem> [1] [2]

Property	Description
Therapeutic Class	Phenothiazine derivative, antihistamine (H1 receptor blocker) [3]
Analytical Importance	Quality control, method development and validation (AMV), and Abbreviated New Drug Applications (ANDA) [1].

Proposed HPLC Method for Propiomazine Maleate

The following method is inferred from a patent that used HPLC to monitor the synthesis of Propiomazine, though specific chromatographic conditions were not detailed [3]. The parameters in the table below are suggested as a starting point for method development, based on common practices for analyzing similar phenothiazine derivatives [4].

Parameter	Proposed Specification / Condition
Objective	Assay and related substances determination; monitoring of reaction progress [3].
Chromatograph	High-Performance Liquid Chromatograph (HPLC) with UV or PDA detector [3].
Column	Reversed-Phase (RP), C18 column (e.g., 250 mm x 4.6 mm, 5 μ m) [4].

| **Mobile Phase** | **Buffer:** Ammonium formate (e.g., 20 mM, pH 3.5) [4]. **Organic Modifier:** Methanol or Acetonitrile [4]. **Gradient/Isocratic:** Isocratic or gradient elution can be explored. A starting suggestion is a mixture of buffer and organic modifier in a ratio of 60:40 (v/v) [4]. | | **Flow Rate** | 0.5 - 1.5 mL/min (e.g., 1.0 mL/min as a starting point). | | **Detection Wavelength** | 280 nm (based on common absorbance of phenothiazine core) [4]. | | **Column Temperature** | 25 - 40°C (e.g., 30°C). | | **Injection Volume** | 10 - 20 μ L [4]. | | **Sample Solvent** | Methanol [3]. | | **Sample Concentration** | Adjust to achieve a satisfactory signal-to-noise ratio (e.g., 1 mg/mL for assay). | | **Key Impurity** | Isopropiomazine (Formula-III), a positional isomer. The method must be able to resolve this impurity [3]. |

Detailed Experimental Protocol

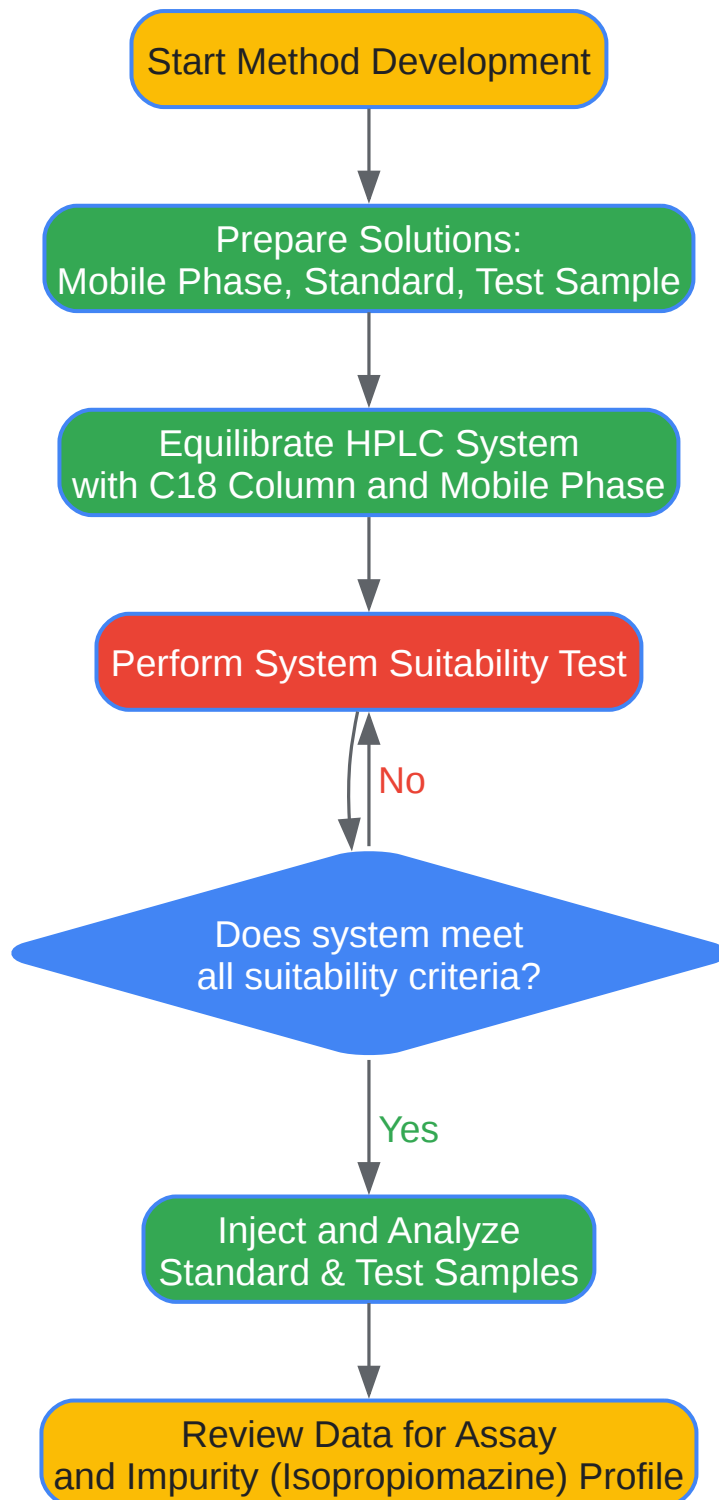
Preparation of Mobile Phase and Diluents

- **Mobile Phase:** Accurately measure 600 mL of a 20 mM ammonium formate buffer (pH adjusted to 3.5 with formic acid) and 400 mL of methanol. Mix thoroughly and filter through a 0.45 μm or 0.22 μm membrane filter. Degas by sonication for 10 minutes before use [4].
- **Standard Solution:** Weigh about 10 mg of **Propiomazine Maleate** reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol to obtain a concentration of approximately 1 mg/mL [1].
- **Test Solution:** Weigh an amount of the test sample equivalent to about 10 mg of **Propiomazine Maleate** into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol [3].

Instrumental Setup and Analysis

- **System Equilibration:** Install the C18 column in the HPLC system thermostatted to 30°C. Pump the mobile phase through the system at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
- **System Suitability Test:** Inject the standard solution (e.g., 10 μL) in replicate (typically five injections). The analytical method should meet the following system suitability criteria before proceeding:
 - **Relative Standard Deviation (RSD):** The RSD for the peak area of Propiomazine from replicate injections should be $\leq 2.0\%$.
 - **Theoretical Plates (N):** The column efficiency, calculated for the Propiomazine peak, should be > 2000 .
 - **Tailing Factor (T):** The peak should be symmetrical with a tailing factor of ≤ 2.0 .
- **Sample Analysis:** Sequentially inject the blank (diluent), standard solution, and test solutions into the HPLC system.
- **Data Analysis:** Integrate the chromatograms and identify the Propiomazine peak by comparing its retention time with that of the standard. Identify any impurity peaks, paying special attention to the one corresponding to Isopropiomazine [3].

The workflow for the analytical process is summarized below:



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Method Development Notes and Troubleshooting

- **Isomer Separation:** The primary challenge is the separation of Propiomazine from its isomer, Isopropiomazine [3]. If the initial method does not resolve them, systematically adjust:
 - The **pH of the buffer** (e.g., try 3.0, 4.0, 5.0).
 - The **ratio of organic modifier** (e.g., from 50:50 to 40:60 buffer:methanol).
 - Consider using a **gradient elution** program for better resolution of multiple impurities.
- **Specificity:** To demonstrate that the method is specific, analyze the sample alongside individually spiked impurities and use a Photodiode Array (PDA) detector to confirm peak purity [4].
- **Validation:** This starting method must be fully validated according to ICH guidelines to establish its specificity, linearity, accuracy, precision, robustness, and limit of detection/quantification for the main analyte and its critical impurities.

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To cite this document: Smolecule. [analytical methods for Propiomazine maleate HPLC analysis].

Smolecule, [2026]. [Online PDF]. Available at:

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